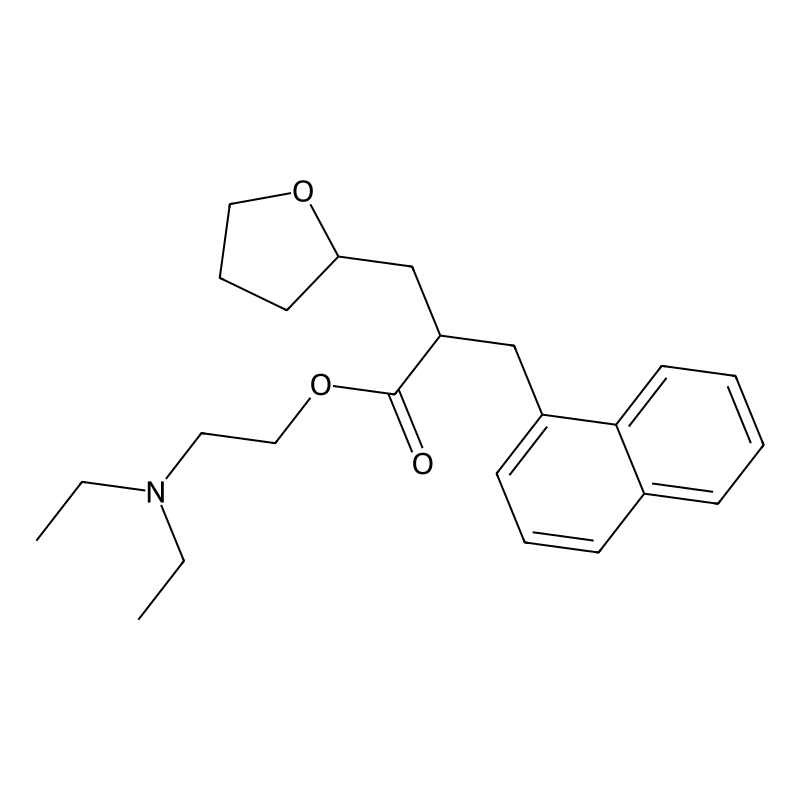

Naftidrofuryl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Naftidrofuryl is a vasoactive compound primarily used in the research and treatment of peripheral and cerebral vascular disorders. Its mechanism of action involves the selective antagonism of 5-hydroxytryptamine type 2 (5-HT2) receptors, which leads to the dilation of blood vessels and enhanced cellular metabolism under ischemic conditions. While it is often supplied as an oxalate salt for improved solubility and handling, the specific form and its demonstrated performance against class-level substitutes are critical factors for procurement decisions in both clinical and preclinical research.

References

- [1] Naftidrofuryl (INN), also known as nafronyl or as the oxalate salt naftidrofuryl oxalate or nafronyl oxalate, is a vasodilator used in the management of peripheral and cerebral vascular disorders. The drug act as a selective antagonist of 5-HT2 receptors.

- [2] The vasodilatory action of naftidrofuryl oxalate is primarily mediated by its ability to antagonize serotonin receptors, specifically the 5-HT2 receptors. By blocking these receptors, naftidrofuryl oxalate prevents serotonin-induced vasoconstriction, leading to dilation of blood vessels.

- [3] Kus-Słowińska, M., Wrzaskowska, M., Ibragimow, I., Czaklosz, P. I., Olejnik, A., Piotrowska-Kempisty, H., & Grembecka, M. (2020). Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria. Pharmaceutics, 12(12), 1238.

Selecting a substitute for Naftidrofuryl based on broad class similarity (e.g., 'vasodilator') or salt form can lead to failed experiments and misleading results. While other agents like pentoxifylline and buflomedil are also used for intermittent claudication, their evidence base for efficacy is considered limited or doubtful compared to Naftidrofuryl. Furthermore, even the choice between Naftidrofuryl free base and its common oxalate salt is a critical procurement decision; the oxalate form is characterized as highly soluble and permeable (BCS Class I), a property that dictates its dissolution profile and bioavailability, making it non-interchangeable with the free base for formulation and in vivo studies. Mechanistically, its specific action as a 5-HT2 receptor antagonist provides a targeted approach that differs from other vasodilators, making it a distinct tool for studies focused on serotonergic pathways in vascular disease.

References

- [1] de Looze, N., & De Riemaeker, S. (2018). Silence of the Limbs: Pharmacological Symptomatic Treatment of Intermittent Claudication. European endocrinology, 14(1), 22–25.

- [2] Kus-Słowińska, M., Wrzaskowska, M., Ibragimow, I., Czaklosz, P. I., Olejnik, A., Piotrowska-Kempisty, H., & Grembecka, M. (2020). Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria. Pharmaceutics, 12(12), 1238.

- [3] What is the mechanism of Naftidrofuryl Oxalate? Patsnap Synapse. (2024).

Superior Clinical Efficacy in Improving Walking Distance vs. Pentoxifylline

In a systematic review and network meta-analysis of 26 randomized controlled trials, Naftidrofuryl oxalate demonstrated a significantly greater improvement in walking distance compared to pentoxifylline. Naftidrofuryl increased maximum walking distance (MWD) by 60% relative to placebo, whereas pentoxifylline increased MWD by only 11%. For pain-free walking distance (PFWD), Naftidrofuryl showed a 49% increase, compared to just 9% for pentoxifylline, ranking it as the most effective treatment among the comparators.

| Evidence Dimension | Percent increase in Maximum Walking Distance (MWD) vs. Placebo |

| Target Compound Data | 60% (95% credible interval 20% to 114%) |

| Comparator Or Baseline | Pentoxifylline: 11% (95% credible interval -1% to 24%) |

| Quantified Difference | Naftidrofuryl demonstrated a ~5.5-fold greater mean percentage increase in MWD compared to pentoxifylline. |

| Conditions | Systematic review and network meta-analysis of randomized controlled trials in patients with intermittent claudication. |

For researchers modeling peripheral arterial disease, this evidence justifies the selection of Naftidrofuryl over pentoxifylline to achieve more pronounced and statistically robust functional outcomes.

Demonstrates Vasodilation Without Hypotensive Side Effects Unlike Nicergoline

In a comparative study on anesthetized dogs, Naftidrofuryl produced a strong and lasting vasodilator effect without altering arterial blood pressure. In contrast, the comparator compound nicergoline was found to be very hypotensive, producing a dose-related decrease in arterial pressure. This distinction is critical for isolating the effects of vasodilation from the systemic consequences of hypotension.

| Evidence Dimension | Effect on Arterial Blood Pressure during Vasodilation |

| Target Compound Data | No alteration of arterial pressure at effective vasodilator doses (2-8 mg/kg, IM) |

| Comparator Or Baseline | Nicergoline: Produces a dose-related decrease in arterial pressure |

| Quantified Difference | Qualitative difference: Naftidrofuryl is non-hypotensive while Nicergoline is hypotensive at vasoactive doses. |

| Conditions | In vivo study in anesthetized dogs, intramuscular administration. |

This compound allows researchers to study the direct effects of peripheral vasodilation on tissue perfusion and metabolism without the confounding variable of systemic blood pressure changes, ensuring clearer experimental results.

Differentiated 5-HT2A Receptor Binding Affinity Compared to Sarpogrelate

While both Naftidrofuryl and sarpogrelate act on the 5-HT2A receptor, they exhibit distinct binding affinities. A study assessing their interaction with the wild-type 5-HT2A receptor showed that the binding affinity (pKi) of Naftidrofuryl was 25-fold lower than that of sarpogrelate. This lower affinity and associated lower functional potency can be advantageous for studies requiring a more readily reversible or less potent antagonist to probe receptor function without causing complete and sustained blockade.

| Evidence Dimension | Relative Binding Affinity (pKi) at wild-type 5-HT2A receptor |

| Target Compound Data | 25-fold lower pKi value than sarpogrelate |

| Comparator Or Baseline | Sarpogrelate (higher affinity) |

| Quantified Difference | 25-fold difference in binding affinity. |

| Conditions | In vitro receptor binding assay with wild-type 5-HT2A receptors. |

Provides a pharmacologically distinct tool for titrating 5-HT2A receptor antagonism, which is critical for dose-response studies and for differentiating nuanced receptor-mediated effects compared to a high-affinity blocker like sarpogrelate.

Preclinical Models of Peripheral Arterial Disease Requiring a High-Efficacy Vasoactive Agent

Based on its quantitatively superior performance in improving walking distance in clinical settings compared to agents like pentoxifylline, Naftidrofuryl is the indicated compound for preclinical studies aiming to demonstrate a robust, translatable improvement in limb function and perfusion.

Isolating Vasodilatory Effects from Systemic Hypotension in Hemodynamic Research

When the experimental goal is to investigate the consequences of peripheral vasodilation on local blood flow or tissue metabolism, Naftidrofuryl is a more suitable tool than hypotensive comparators like nicergoline. Its ability to increase blood flow without significantly altering systemic arterial pressure prevents confounding effects on organ perfusion and autonomic reflexes.

Probing Serotonergic Pathways with a Moderate-Affinity 5-HT2A Antagonist

For studies requiring nuanced modulation of the 5-HT2A receptor, Naftidrofuryl's moderate binding affinity offers an advantage over high-affinity antagonists like sarpogrelate. This allows for more controlled, dose-dependent investigations of receptor function and for studies where a readily reversible blockade is necessary.

Development of Oral Formulations for Vasoactive Compounds

The characterization of Naftidrofuryl oxalate as a highly soluble and permeable BCS Class I compound makes it an excellent model for developing and testing immediate-release oral dosage forms. Its predictable absorption profile provides a reliable baseline for evaluating formulation technologies and excipients.

References

- [1] Stevens, J. W., Simpson, E., Harnan, S., Squires, H., Meng, Y., Thomas, S., Michaels, J., & Stansby, G. (2012). Systematic review of the efficacy of cilostazol, naftidrofuryl oxalate and pentoxifylline for the treatment of intermittent claudication. The British journal of surgery, 99(12), 1630–1638.

- [2] Ronca-Testoni, S., & Galletti, F. (1980). [Comparative study of femoral vasodilatator effects of naftidrofuryl and nicergoline on dog (author's transl)]. Archives internationales de pharmacodynamie et de therapie, 243(1), 114–125.

- [3] Alam, M. F., Hamaguchi, H., Shintani, M., Morita, T., & Houchi, H. (2009). Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate. Journal of pharmacological sciences, 110(4), 433–439.

- [4] Kus-Słowińska, M., Wrzaskowska, M., Ibragimow, I., Czaklosz, P. I., Olejnik, A., Piotrowska-Kempisty, H., & Grembecka, M. (2020). Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria. Pharmaceutics, 12(12), 1238.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR2A [HSA:3356] [KO:K04157]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Stevens JW, Simpson E, Harnan S, Squires H, Meng Y, Thomas S, Michaels J, Stansby G. Systematic review of the efficacy of cilostazol, naftidrofuryl oxalate and pentoxifylline for the treatment of intermittent claudication. Br J Surg. 2012 Dec;99(12):1630-8. doi: 10.1002/bjs.8895. Epub 2012 Oct 3. Review. PubMed PMID: 23034699.

3: Hong H, Mackey WC. The limits of evidence in drug approval and availability: a case study of cilostazol and naftidrofuryl for the treatment of intermittent claudication. Clin Ther. 2014 Aug 1;36(8):1290-301. doi: 10.1016/j.clinthera.2014.06.010. Epub 2014 Jul 8. Review. PubMed PMID: 25012728.

4: Marcial JM, Pérez R, Vargas P, Franqui-Rivera H. Non-Invasive Therapy of Peripheral Arterial Disease. Bol Asoc Med P R. 2015 Jul-Sep;107(3):52-7. Review. PubMed PMID: 26742197.

5: Girolami B, Bernardi E, Prins MH, Ten Cate JW, Hettiarachchi R, Prandoni P, Girolami A, Büller HR. Treatment of intermittent claudication with physical training, smoking cessation, pentoxifylline, or nafronyl: a meta-analysis. Arch Intern Med. 1999 Feb 22;159(4):337-45. Review. PubMed PMID: 10030306.

6: de Backer TL, Vander Stichele R, Lehert P, Van Bortel L. Naftidrofuryl for intermittent claudication. Cochrane Database Syst Rev. 2012 Dec 12;12:CD001368. doi: 10.1002/14651858.CD001368.pub4. Review. PubMed PMID: 23235580.

7: Kuznetsov MR, Kosykh IV, Iumin SM, Kunitsyn NV, Kuznetsova VF, Tolstikhin VIu, Magnitskiĭ LA. [Use of naftidrofuryl in angiology]. Angiol Sosud Khir. 2014;20(4):27-35. Review. Russian. PubMed PMID: 25490354.

8: Melzer J, Saller R. [Clinical studies in peripheral arterial occlusive disease: update from the aspects of a meta-narrative review]. Forsch Komplementmed. 2013;20 Suppl 2:17-21. doi: 10.1159/000351720. Epub 2013 Jun 14. Review. German. PubMed PMID: 23860108.

9: Katzberg HD, Khan AH, So YT. Assessment: symptomatic treatment for muscle cramps (an evidence-based review): report of the therapeutics and technology assessment subcommittee of the American academy of neurology. Neurology. 2010 Feb 23;74(8):691-6. doi: 10.1212/WNL.0b013e3181d0ccca. Review. PubMed PMID: 20177124.

10: Goldsmith DR, Wellington K. Naftidrofuryl: a review of its use in the treatment of intermittent claudication. Drugs Aging. 2005;22(11):967-77. Review. PubMed PMID: 16323973.

11: Smith FB, Bradbury A, Fowkes G. Intravenous naftidrofuryl for critical limb ischaemia. Cochrane Database Syst Rev. 2012 Jul 11;(7):CD002070. doi: 10.1002/14651858.CD002070.pub2. Review. PubMed PMID: 22786478.

12: Hazell JW. Tinnitus. Br J Hosp Med. 1979 Nov;22(5):468-71. Review. PubMed PMID: 395984.

13: Lu D, Song H, Hao Z, Wu T, McCleery J. Naftidrofuryl for dementia. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD002955. doi: 10.1002/14651858.CD002955.pub4. Review. PubMed PMID: 22161372.

14: Li W, Cao LX, Li GR, Jin WJ. [Applications of phosphorimetry in pharmaceutical analysis]. Guang Pu Xue Yu Guang Pu Fen Xi. 2002 Jun;22(3):518-22. Review. Chinese. PubMed PMID: 12938353.

15: Cook P, James I. Drug therapy: cerebral vasodilators (first of two parts). N Engl J Med. 1981 Dec 17;305(25):1508-13. Review. PubMed PMID: 7029283.

16: Norris CH. Drugs affecting the inner ear. A review of their clinical efficacy, mechanisms of action, toxicity, and place in therapy. Drugs. 1988 Dec;36(6):754-72. Review. PubMed PMID: 3065060.

17: Butler JV, Mulkerrin EC, O'Keeffe ST. Nocturnal leg cramps in older people. Postgrad Med J. 2002 Oct;78(924):596-8. Review. PubMed PMID: 12415081; PubMed Central PMCID: PMC1742527.

18: Heidrich H. [Peripheral arterial occlusions. Principles, possibilities and limits of conservative therapy]. ZFA (Stuttgart). 1981 Apr 10;57(10):742-50. Review. German. PubMed PMID: 6165157.

19: Naftidrofuryl (Praxilene). Drug Ther Bull. 1988 Apr 5;26(7):25-7. Review. PubMed PMID: 3286179.

20: De Backer T, Vander Stichele R, De Buyzere M, De Backer G, Van Bortel L. Silence of the limbs pharmacological symptomatic treatment of intermittent claudication. Curr Vasc Pharmacol. 2010 May;8(3):383-7. Review. PubMed PMID: 19485897.

Explore Compound Types